Bienvenue dans la boutique en ligne BenchChem!

(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide

Process Chemistry Enzymatic Kinetic Resolution Chiral Bromolactone

(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide (CAS 1629245-79-9, C₉H₁₆BrNO₂, MW 250.13 g/mol) is a chiral cyclohexane derivative bearing a bromine atom, a hydroxyl group, and an N,N-dimethylcarboxamide moiety at defined (1S,3S,4S) stereocenters. The compound is a key synthetic intermediate in the manufacture of Edoxaban tosylate monohydrate, a direct oral Factor Xa anticoagulant marketed as Savaysa®/Lixiana®.

Molecular Formula C9H16BrNO2
Molecular Weight 250.13 g/mol
Cat. No. B13433367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide
Molecular FormulaC9H16BrNO2
Molecular Weight250.13 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CCC(C(C1)O)Br
InChIInChI=1S/C9H16BrNO2/c1-11(2)9(13)6-3-4-7(10)8(12)5-6/h6-8,12H,3-5H2,1-2H3/t6-,7-,8-/m0/s1
InChIKeyMACXXPMHJMPFKB-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide: Baseline Identity for Edoxaban Intermediate Procurement


(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide (CAS 1629245-79-9, C₉H₁₆BrNO₂, MW 250.13 g/mol) is a chiral cyclohexane derivative bearing a bromine atom, a hydroxyl group, and an N,N-dimethylcarboxamide moiety at defined (1S,3S,4S) stereocenters. The compound is a key synthetic intermediate in the manufacture of Edoxaban tosylate monohydrate, a direct oral Factor Xa anticoagulant marketed as Savaysa®/Lixiana® [1]. It is generated via regioselective ring-opening of the chiral bromolactone (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one with dimethylamine and serves as the immediate precursor (bromohydrin 7) to the cis-diamine core of the active pharmaceutical ingredient [2].

Why Generic Substitution of (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide Fails: The Three-Dimensional Specificity Imperative


The (1S,3S,4S) absolute configuration of this bromohydrin intermediate is non-negotiable because it directly encodes the (1S,2R,4S) stereochemistry of the final Edoxaban drug substance after subsequent epoxidation, amination, and functional group interconversion steps [1]. Substitution with the (1R,3R,4R) enantiomer would propagate inverted stereochemistry into the cis-diamine core, producing the pharmacologically distinct ent-Edoxaban diastereomer. Likewise, replacement with the carboxylic acid analog (Edoxaban Impurity 168, (1S,3S,4S)-4-bromo-3-hydroxycyclohexane-1-carboxylic acid) would preclude direct amidation to the N,N-dimethylcarboxamide, requiring additional synthetic steps with attendant yield loss and impurity burden [2]. The bromine substituent is essential for the downstream epoxide-forming cyclization; des-bromo analogs cannot participate in this reactivity manifold. These stereochemical and functional-group constraints mean that generic in-class substitution introduces both synthetic inefficiency and regulatory quality risk that are quantitatively measurable in yield, cost, and impurity profiles.

Product-Specific Quantitative Evidence Guide for (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide


Synthetic Precursor Yield: Enzymatic Resolution (New Route) Delivers 92% Isolated Yield at 98% ee vs. 25% Yield via Classical Resolution (Old Route)

The immediate synthetic precursor to the target compound, bromolactone 6 [(1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one], was originally obtained in only 25% isolated yield from racemic starting material rac-5 via classical diastereomeric salt resolution requiring 5–6 recrystallization cycles to achieve >98% enantiomeric excess [1]. The improved enzymatic kinetic resolution process developed by Daiichi Sankyo delivers optically pure bromolactone 6 in 92% isolated yield with 98% ee in a single operation, representing a 3.7-fold yield enhancement [2]. This bromolactone is then converted to the target N,N-dimethylcarboxamide bromohydrin by ring-opening with dimethylamine with excellent regioselectivity. The yield advantage at the bromolactone stage directly translates into higher throughput and lower cost for the target compound.

Process Chemistry Enzymatic Kinetic Resolution Chiral Bromolactone

Overall Process Yield from Bromolactone to cis-Diamine Core: New Route 57% vs. Original Route 40%

The overall yield from bromolactone 6 through to the cis-diamine intermediate 3 (the core scaffold of Edoxaban) was increased from 40% in the original manufacturing route to 57% in the revised process [1]. This 17-percentage-point absolute gain corresponds to a 42.5% relative improvement in overall yield. The target compound (bromohydrin 7) is the first intermediate in this sequence, generated by dimethylamine-mediated lactone ring-opening with excellent regioselectivity. The yield improvement arises from optimization of this ring-opening step, the subsequent epoxidation/amination sequence, and the elimination of a low-yielding azide-based cis-diamine construction in favor of a more efficient cyclization strategy [1].

Process Development Synthetic Route Optimization Overall Yield

Manufacturing Cost Reduction: 50% Decrease in Key Intermediate Material Cost and 90% Reduction in Organic Solvent Usage

Implementation of the enzymatic resolution and aqueous bromolactonization processes reduced the material cost of bromolactone 6 by 50% and decreased organic solvent consumption by 90% compared to the original manufacturing method [1]. These cost and sustainability metrics directly impact the procurement economics of the target compound, which is derived from 6. In contrast, alternative intermediates such as the carboxylic acid Impurity 168 would require additional amidation steps with dimethylamine, consuming extra reagents, generating additional waste, and incurring higher processing costs without the benefit of this optimized route [2].

Process Economics Green Chemistry Cost of Goods

Chromatographic Specificity: Chiral HPLC Resolution of Edoxaban Isomers Exceeds 2.0 with LOD of 0.17 μg/mL and 0.015 μg/mL for Edox-II and Edox-III Isomers

A validated chiral stationary phase HPLC method using a CHIRALCEL OX-H column (4.6 mm × 250 mm, 5 μm) at 35°C with methanol–ethanol–diethylamine (40:60:0.3) mobile phase at 1.0 mL/min achieved baseline resolution >2.0 for Edoxaban diastereomeric isomers Edox-II and Edox-III [1]. Limits of detection were 0.17 μg/mL for Edox-II and 0.015 μg/mL for Edox-III, with limits of quantitation of 0.41 μg/mL and 0.04 μg/mL, respectively. While these specific values pertain to the final drug substance diastereomers, the chromatographic framework is directly applicable to the target bromohydrin intermediate and its stereoisomeric impurities, which are the earliest chiral intermediates in the synthetic sequence. The (1S,3S,4S) configuration of the target compound is critical for achieving the correct retention time window and resolution from its (1R,3R,4R) enantiomer during in-process control [2].

Chiral HPLC Analytical Method Validation Isomer Separation

Functional Group Differentiation: N,N-Dimethylcarboxamide Enables Direct Downstream Coupling vs. Carboxylic Acid Requiring Additional Amidation

The target compound bears an N,N-dimethylcarboxamide group that directly mirrors the dimethylcarbamoyl substituent present in the final Edoxaban drug substance. This functional group is installed in a single, high-regioselectivity step via dimethylamine ring-opening of bromolactone 6 [1]. In contrast, the corresponding carboxylic acid analog (Edoxaban Impurity 168, (1S,3S,4S)-4-bromo-3-hydroxycyclohexane-1-carboxylic acid) lacks this N,N-dimethylamide and would require a separate amidation step with dimethylamine, typically employing a coupling reagent (e.g., EDC/HOBt or CDI) with additional purification. This extra step not only adds 1 synthetic operation but introduces coupling reagent byproducts, decreases overall yield, and generates supplementary impurity burden. The carboxamide compound is therefore the direct, step-economical precursor for Edoxaban synthesis, whereas the carboxylic acid is a dead-end impurity that must be controlled and removed [2].

Synthetic Efficiency Functional Group Interconversion Step Economy

Best Research and Industrial Application Scenarios for (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide


Edoxaban Tosylate Monohydrate Commercial Manufacturing (cGMP Intermediate Procurement)

This compound is the irreplaceable bromohydrin intermediate (compound 7) in the Daiichi Sankyo manufacturing route for Edoxaban tosylate monohydrate. Its procurement from suppliers utilizing the optimized enzymatic resolution process (92% yield, 98% ee for the bromolactone precursor; 57% overall yield to cis-diamine 3; 50% reduced material cost) directly governs the commercial viability of the final drug substance [1]. For ANDA filers and generic manufacturers, sourcing this intermediate with documented (1S,3S,4S) stereochemical purity is essential for demonstrating sameness to the Reference Listed Drug and meeting ICH Q3A impurity thresholds.

Analytical Reference Standard for Edoxaban Impurity Profiling (Quality Control)

As Edoxaban Impurity 66/81, the compound serves as a certified reference standard for HPLC method development, method validation (AMV), and quality-controlled (QC) release testing of Edoxaban drug substance and drug product . The chiral HPLC method achieving resolution >2.0 with LOD as low as 0.015 μg/mL for related isomers provides the analytical framework in which this impurity standard is used to establish system suitability, determine relative retention times, and quantify impurity levels in stability studies and batch release [2].

Process Development and Route Scouting for Next-Generation Factor Xa Inhibitor Synthesis

The (1S,3S,4S) bromohydrin scaffold can serve as a versatile building block for medicinal chemistry exploration of novel cyclohexane-based Factor Xa inhibitors beyond Edoxaban. The defined stereochemistry and the orthogonal reactivity of the bromine (nucleophilic displacement, cross-coupling), hydroxyl (oxidation, acylation), and N,N-dimethylcarboxamide (further elaboration) functional groups enable divergent analog synthesis [1]. The demonstrated scalability of the enzymatic resolution route (multi-hundred-kilogram scale in plug-flow reactor) makes this intermediate accessible for pre-clinical and early clinical supply of new chemical entities [3].

Green Chemistry and Process Sustainability Benchmarking

The 90% reduction in organic solvent consumption and 50% decrease in material cost achieved in the optimized manufacturing route for the precursor bromolactone 6 make the target compound an attractive procurement choice for organizations prioritizing environmental sustainability metrics (E-factor, Process Mass Intensity) [1]. The aqueous bromolactonization and enzymatic resolution steps eliminate halogenated solvents and reduce energy-intensive recrystallization cycles, contributing to a lower carbon footprint and alignment with ACS Green Chemistry Institute Pharmaceutical Roundtable goals.

Quote Request

Request a Quote for (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.